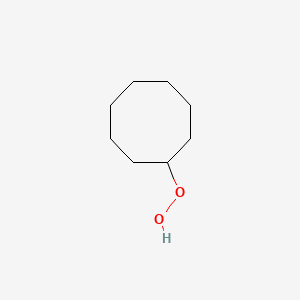

Hydroperoxide, cyclooctyl

Description

Significance of Organic Hydroperoxides in Contemporary Chemical Transformations

Organic hydroperoxides (ROOH) are a class of organic compounds that play a crucial role in a wide array of chemical processes. beilstein-journals.org Their importance is largely due to the labile O-O bond, which can be cleaved to generate highly reactive radical species. osti.gov This property makes them valuable as initiators for polymerization reactions and as versatile oxidizing agents in organic synthesis. osti.gov They are key intermediates in various industrial processes, such as the production of epoxides and alcohols. beilstein-journals.org The controlled decomposition of organic hydroperoxides allows for the introduction of oxygen-containing functionalities into organic molecules, a fundamental transformation in the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.org

Overview of Research Trajectories for Cyclooctyl Hydroperoxide in Reaction Systems

Research involving cyclooctyl hydroperoxide has predominantly centered on its formation as a primary product in the catalytic oxidation of cyclooctane (B165968). researchgate.netscispace.com These studies often explore the efficacy of various catalysts, such as mesoporous titanium-silicate Ti-MMM-2 and polyoxometalates, in converting cyclooctane to a mixture of cyclooctyl hydroperoxide, cyclooctanone (B32682), and cyclooctanol (B1193912) using hydrogen peroxide as the oxidant. researchgate.netscispace.com The primary focus of this research trajectory is to develop efficient and selective methods for the oxidation of alkanes, which are traditionally inert hydrocarbons.

Another significant research avenue involves the use of cyclooctyl hydroperoxide as an in-situ generated initiator. For instance, in the co-oxidation of cyclooctene (B146475) and ethylbenzene (B125841), cyclooctene-3-hydroperoxide, a closely related compound, is formed and subsequently activated by a Co-ZSM-5 catalyst to generate radicals that facilitate the oxidation of ethylbenzene. While not directly about cyclooctyl hydroperoxide, this highlights the potential of cyclic hydroperoxides in coupled oxidation reactions.

Furthermore, studies have explored alternative synthetic routes to cyclooctyl hydroperoxide, such as the reaction of cyclooctyl sulfonylhydrazines, which provides a different pathway to this important intermediate.

Foundational Research on Cyclic Hydroperoxides and Their Chemical Reactivity

The chemical reactivity of cyclic hydroperoxides is fundamentally governed by the peroxide functional group and the nature of the cyclic structure to which it is attached. The O-O bond is relatively weak, with a bond dissociation energy that is significantly lower than that of C-C, C-H, or C-O bonds, making it susceptible to cleavage under thermal or catalytic conditions to form radicals. beilstein-journals.org

The ring size of the cycloalkane can influence the stability and reactivity of the hydroperoxide. While extensive research has been conducted on six-membered cyclic hydroperoxides like cyclohexyl hydroperoxide, studies on medium-ring (8-11 membered) systems like cyclooctyl hydroperoxide are less common. The conformational flexibility and potential for transannular interactions in an eight-membered ring can impact the reactivity of the hydroperoxy group.

Research into the decomposition of cyclic hydroperoxides shows that they can yield a variety of products, including the corresponding cycloalkanone and cycloalkanol. The specific products and their ratios can be influenced by the reaction conditions, including the catalyst used and the presence of other reagents. For instance, in the oxidation of cyclooctane, the relative amounts of cyclooctyl hydroperoxide, cyclooctanone, and cyclooctanol can be tuned by adjusting the reaction time and the molar ratio of the reactants. scispace.com

Chemical and Physical Properties of Cyclooctyl Hydroperoxide

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | chemspider.com |

| Average Mass | 144.214 g/mol | chemspider.com |

| CAS Number | 5130-47-2 (unverified) |

Note: Due to the limited availability of specific experimental data for cyclooctyl hydroperoxide, some properties of the closely related and well-studied cyclohexyl hydroperoxide are provided below for comparative purposes.

Chemical and Physical Properties of Cyclohexyl Hydroperoxide (for comparison)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| CAS Number | 766-07-4 | nih.gov |

| Boiling Point | 200 °C at 760 mmHg | |

| Melting Point | -20 °C | |

| Flash Point | 74.8 °C | |

| Density | 1.02 g/cm³ |

Detailed Research Findings

The synthesis of cyclooctyl hydroperoxide is a key area of investigation. One of the most common methods involves the direct oxidation of cyclooctane.

Catalytic Oxidation of Cyclooctane

The oxidation of cyclooctane using hydrogen peroxide in the presence of a catalyst is a well-documented method for producing cyclooctyl hydroperoxide. researchgate.netscispace.com

Using Ti-MMM-2 Catalyst: Mesoporous titanium-silicate Ti-MMM-2 has been shown to effectively catalyze the oxidation of cyclooctane to cyclooctyl hydroperoxide, along with cyclooctanol and cyclooctanone. The reaction is typically carried out in acetonitrile (B52724) at around 60°C. The formation of cyclooctyl hydroperoxide as a primary product is confirmed by comparing chromatograms before and after reduction with triphenylphosphine (B44618) (PPh₃). researchgate.net

Using Polyoxometalate Catalysts: Vanadium-substituted tungstophosphates have demonstrated high selectivity for the formation of cyclooctyl hydroperoxide from cyclooctane and hydrogen peroxide. Increasing the reaction time or the molar ratio of H₂O₂ to cyclooctane can influence the product distribution, with higher ratios sometimes leading to the decomposition of the hydroperoxide to the corresponding ketone and alcohol. scispace.com

Synthesis from Cyclooctyl Sulfonylhydrazines

An alternative route to cyclooctyl hydroperoxide involves the use of cyclooctyl sulfonylhydrazines. This method provides a different synthetic strategy, which can be advantageous depending on the desired reaction conditions and substrate compatibility.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5130-47-2 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

hydroperoxycyclooctane |

InChI |

InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 |

InChI Key |

DTMZBUVZQPKYDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)OO |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Cyclooctyl Hydroperoxide

Direct Oxidation of Cyclooctane (B165968) to Cyclooctyl Hydroperoxide

The direct reaction of cyclooctane with oxygen, particularly in the form of autoxidation, represents a fundamental pathway for the formation of cyclooctyl hydroperoxide. This process is characterized by a free-radical chain mechanism.

Autoxidation Mechanisms and Radical Chain Propagation

Autoxidation is the spontaneous oxidation of compounds by atmospheric oxygen. wikipedia.org The generally accepted mechanism for the autoxidation of hydrocarbons like cyclooctane involves a free-radical chain reaction, which can be divided into three key stages: initiation, propagation, and termination. wikipedia.orgwiley-vch.delumenlearning.com

Initiation: This initial step involves the formation of free radicals from non-radical species. This can be triggered by initiators or by the homolytic cleavage of bonds induced by heat or light, though the direct reaction of triplet oxygen with a hydrocarbon is typically slow. wiley-vch.delumenlearning.com The process can be autocatalytic, where the hydroperoxide product itself decomposes to form new radicals. wiley-vch.de

Initiator → R•

Propagation: Once a cyclooctyl radical (C₈H₁₅•) is formed, it rapidly reacts with molecular oxygen to produce a cyclooctylperoxyl radical (C₈H₁₅OO•). wikipedia.org This peroxyl radical then abstracts a hydrogen atom from another cyclooctane molecule, yielding cyclooctyl hydroperoxide (C₈H₁₅OOH) and a new cyclooctyl radical, thus propagating the chain reaction. wikipedia.orgwiley-vch.de

C₈H₁₅• + O₂ → C₈H₁₅OO•

C₈H₁₅OO• + C₈H₁₆ → C₈H₁₅OOH + C₈H₁₅•

Termination: The chain reaction is terminated when two radical species react with each other to form stable, non-radical products. lumenlearning.com This can occur through various combinations of the radicals present in the reaction mixture. chemistrysteps.com

2 C₈H₁₅OO• → Non-radical products (e.g., cyclooctanone (B32682) + cyclooctanol (B1193912) + O₂)

This radical chain mechanism efficiently bypasses the high energy barrier associated with the direct reaction of molecular oxygen with the C-H bonds of cyclooctane. wiley-vch.de

Influence of Molecular Oxygen on Hydroperoxide Formation Pathways

Molecular oxygen plays a crucial and multifaceted role in the formation of cyclooctyl hydroperoxide during autoxidation. Its primary function is to react with the initially formed cyclooctyl radical, a key step in the propagation phase. wikipedia.org The concentration of dissolved oxygen can influence the rate of the oxidation process.

The reaction of the carbon-centered radical with O₂ to form the peroxyl radical is typically very fast. nih.gov This peroxyl radical is the key intermediate that leads to the formation of the hydroperoxide. wikipedia.org Studies on the liquid-phase oxidation of cyclooctene (B146475), a related cycloalkene, have shown that radical formation can be the result of the bimolecular decomposition of a hydroperoxide in the presence of molecular oxygen. lp.edu.ualp.edu.ua While this is for cyclooctene, it highlights the central role of oxygen in radical generation and subsequent hydroperoxide formation in cyclic hydrocarbon oxidation.

Kinetic Investigations of Cyclooctyl Hydroperoxide Accumulation During Autoxidation

Kinetic studies of cyclooctane oxidation reveal the accumulation of cyclooctyl hydroperoxide over time. Research has shown that in the oxidation of cyclooctane with hydrogen peroxide, which can also involve radical pathways, the concentration of cyclooctyl hydroperoxide increases during the reaction. researchgate.net The accumulation profile often shows an initial increase followed by a plateau or a decrease as the hydroperoxide itself undergoes further reactions to form other oxidation products like cyclooctanone and cyclooctanol. researchgate.net

The rate of accumulation is influenced by factors such as temperature, pressure, and the presence of initiators or catalysts. The decomposition of the hydroperoxide product can lead to an autocatalytic effect, where the reaction rate increases as the concentration of the hydroperoxide builds up. wiley-vch.de

Catalytic Synthesis of Cyclooctyl Hydroperoxide

To enhance the efficiency and selectivity of cyclooctyl hydroperoxide formation, various catalytic systems have been developed. A prominent approach involves the use of hydrogen peroxide as the oxidant in the presence of specific catalysts.

Hydrogen Peroxide Mediated Oxidation of Cyclooctane

Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. rsc.org Its use in the oxidation of cyclooctane can be effectively mediated by catalysts to produce cyclooctyl hydroperoxide.

Polyoxometalates (POMs) are a class of metal-oxygen cluster compounds that have shown significant catalytic activity in various oxidation reactions. ua.pt Specifically, Keggin-type polyoxotungstates have been successfully employed as catalysts for the homogeneous oxidation of cyclooctane with hydrogen peroxide in acetonitrile (B52724). ua.pt These reactions have been found to produce substantial amounts of cyclooctyl hydroperoxide. ua.pt

The catalytic process is believed to proceed via a radical mechanism, as the reactions are completely inhibited by the presence of radical scavengers. ua.pt This indicates that the polyoxometalate catalyst facilitates the generation of radicals from hydrogen peroxide, which then initiate the oxidation of cyclooctane. The reaction products primarily consist of cyclooctyl hydroperoxide, cyclooctanone, and cyclooctanol. doaj.org

Table 1: Catalytic Oxidation of Cyclooctane with Hydrogen Peroxide using a Polyoxometalate Catalyst

| Catalyst | Substrate | Oxidant | Solvent | Reaction Time (h) | Conversion (%) | Product Selectivity (%) |

| [PW₁₁Fe(H₂O)O₃₉]⁴⁻ | Cyclooctane | H₂O₂ | Acetonitrile | 9 | 45.9 | Cyclooctyl hydroperoxide (not specified), Cyclooctanone (21.7), Cyclooctanol (78.3) |

Note: The selectivity for cyclooctyl hydroperoxide was not explicitly quantified in the provided source but was identified as a major product.

The use of polyoxometalate catalysts offers a promising route for the selective synthesis of cyclooctyl hydroperoxide from cyclooctane under relatively mild conditions.

Heterogeneous Catalysis in Cyclooctyl Hydroperoxide Formation

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and reusability, making them attractive for industrial applications.

Mesoporous titanium-silicate materials, such as Ti-MMM-2, are effective heterogeneous catalysts for the oxidation of alkanes, including cyclooctane, with hydrogen peroxide. researchgate.net The reaction, typically carried out in an acetonitrile solution at around 60°C, is truly heterogeneous in nature. researchgate.net The catalytic cycle is believed to involve the formation of a 'Ti-OOH' species on the catalyst surface. researchgate.net This active species can then participate in oxidation pathways. In the case of alkanes, it is proposed that the splitting of the O-O bond in the hydroperoxo species generates a hydroxyl radical (HO•). researchgate.net This highly reactive radical then attacks a C-H bond of cyclooctane, forming an alkyl radical, which subsequently reacts to form cyclooctyl hydroperoxide. researchgate.net Studies have shown a significant accumulation of cyclooctyl hydroperoxide when the reaction is catalyzed by Ti-MMM-2. researchgate.netresearchgate.net

| Catalyst | Oxidant | Solvent | Temperature (°C) | Key Observation |

|---|---|---|---|---|

| Ti-MMM-2 | H₂O₂ | Acetonitrile | 60 | Accumulation of Cyclooctyl hydroperoxide |

Aluminum Oxide Catalyzed Hydroperoxidation

Aluminum oxide (Al₂O₃) serves as a catalyst in the hydroperoxidation of cyclooctane with hydrogen peroxide. researchgate.netresearchgate.net In a typical reaction, cyclooctane is oxidized with hydrogen peroxide in the presence of aluminum oxide in acetonitrile at 80°C. researchgate.netresearchgate.net The primary products of this reaction are alkyl hydroperoxides. researchgate.net The presence of aluminum oxide significantly enhances the accumulation of cyclooctyl hydroperoxide compared to the uncatalyzed reaction. researchgate.net For instance, in the oxidation of 2.5 mmol of cyclooctane with 5.0 mmol of hydrogen peroxide in acetonitrile at 80°C, the presence of 100 mg of aluminum oxide leads to a notable increase in the concentration of cyclooctyl hydroperoxide over time. researchgate.net

The catalytic activity of aluminum oxide is attributed to its ability to facilitate the formation of hydroperoxide groups on its surface, which are responsible for the oxygen transfer to the alkane.

Supported Metal Complexes (e.g., Iron or Copper)

Supported metal complexes, particularly those of iron and copper, are effective catalysts for the hydroperoxidation of alkanes. These catalysts can activate hydrogen peroxide to generate reactive oxygen species that initiate the oxidation of cyclooctane.

Iron(III) and copper(II) complexes have been shown to catalyze the transformation of hydroperoxides. rsc.org For example, copper(II) trifluoromethanesulfonate can efficiently generate peroxy radicals from hydroperoxides. rsc.org While specific studies on cyclooctane hydroperoxidation using these exact supported complexes are not detailed in the provided information, the general principle of their catalytic activity in alkane oxidation is well-established. rsc.orgmdpi.comnih.gov Copper-based catalysts, in particular, have demonstrated high reactivity towards hydrogen peroxide over a wide pH range. researchgate.net The mechanism often involves Fenton-like reactions where the metal ions cycle between different oxidation states to generate hydroxyl radicals from hydrogen peroxide. nih.govresearchgate.net

The use of bimetallic catalysts, such as iron/copper nanoparticles, can enhance the catalytic activity by improving interfacial electron transfer and the generation of reactive radicals during the decomposition of hydrogen peroxide. uobaghdad.edu.iq

Organocatalytic Activation of Hydrogen Peroxide for Hydroperoxidation

Organocatalysis presents a green and sustainable approach to activating hydrogen peroxide for oxidation reactions. nih.govnih.govrsc.orgresearchgate.net Small organic molecules can act as catalysts, offering an alternative to metal-based systems. nih.gov Activated carbonyl compounds, such as 2,2,2-trifluoroacetophenone, have been shown to efficiently activate hydrogen peroxide. nih.gov In this process, the organocatalyst and hydrogen peroxide form a more reactive intermediate capable of oxidizing the substrate. nih.gov

A crucial aspect of this methodology is the role of the solvent, with acetonitrile often being essential for the reaction to proceed. nih.gov Optimization of the catalyst loading, the equivalents of hydrogen peroxide, and the concentration of the activator can lead to high product yields. nih.gov While the direct application of this method for the synthesis of cyclooctyl hydroperoxide is not explicitly detailed in the provided results, the principles of organocatalytic hydroperoxidation of other substrates, such as α,β-unsaturated ketones, suggest its potential applicability. nih.gov

Optimization of Reaction Parameters for Cyclooctyl Hydroperoxide Yield and Selectivity

The yield and selectivity of cyclooctyl hydroperoxide synthesis are critically influenced by several reaction parameters. Careful optimization of these factors is essential to maximize the desired product formation and minimize side reactions.

Time-Dependent Accumulation Studies

Monitoring the reaction progress over time provides valuable insights into the kinetics of cyclooctyl hydroperoxide formation. Time-dependent studies reveal the rate of product accumulation and the point at which the maximum concentration is reached, after which decomposition or further oxidation may occur. researchgate.net For example, in the aluminum oxide-catalyzed oxidation of cyclooctane, the concentration of cyclooctyl hydroperoxide increases steadily over a period of several hours. researchgate.net Such studies are crucial for determining the optimal reaction time to achieve the highest yield of the desired hydroperoxide.

The table below illustrates the time-dependent accumulation of cyclooctyl hydroperoxide in the presence and absence of an aluminum oxide catalyst.

| Time (minutes) | Cyclooctyl Hydroperoxide Concentration (M) (Uncatalyzed) | Cyclooctyl Hydroperoxide Concentration (M) (Al₂O₃ Catalyzed) |

| 0 | 0 | 0 |

| 60 | ~0.02 | ~0.05 |

| 120 | ~0.03 | ~0.09 |

| 180 | ~0.04 | ~0.12 |

| 240 | ~0.05 | ~0.14 |

| 300 | ~0.05 | ~0.15 |

| Data is estimated from graphical representations in the source material and is for illustrative purposes. researchgate.net |

Solvent Systems and Their Influence on Reaction Outcomes

The following table summarizes the effect of different solvents on the epoxidation of cyclooctene, a related reaction, which can provide insights into the potential influence of solvents on cyclooctane hydroperoxidation.

| Solvent | Conversion (%) | Selectivity (%) |

| Ethanol | 95 | 98 |

| Methanol (B129727) | 85 | 96 |

| Acetonitrile | 80 | 95 |

| Dichloromethane | 70 | 90 |

| This data is for the epoxidation of cyclooctene and serves as an illustrative example of solvent effects in similar oxidation systems. researchgate.net |

Advanced Approaches to Cyclooctyl Hydroperoxide Derivatives

The synthesis of cyclooctyl hydroperoxide and its derivatives can be achieved through various advanced methodologies. These approaches offer alternative pathways to traditional methods, enabling the formation of specific derivatives and isotopically labeled compounds for specialized research applications.

Synthesis via Sulfonylhydrazine Substitution Reactions

An effective method for the synthesis of secondary hydroperoxides, including cyclooctyl hydroperoxide, involves the substitution of sulfonylhydrazines. This method has been demonstrated to be more efficient than the displacement of secondary halides for installing the hydroperoxide group.

The synthesis commences with the condensation of a ketone, such as cyclooctanone, with p-toluenesulfonyl hydrazide to form the corresponding hydrazone. Subsequent reduction of the hydrazone, for instance with sodium borohydride (NaBH₄), yields the sulfonylhydrazine precursor.

The crucial step involves the treatment of the sulfonylhydrazine with hydrogen peroxide (H₂O₂) and a base like sodium peroxide (Na₂O₂) in a suitable solvent. This reaction facilitates the substitution of the sulfonylhydrazine group with a hydroperoxide group. The choice of solvent is critical to the success of this reaction. While tetrahydrofuran (THF) has been used, it can lead to the formation of a tetrahydrofuran hydroperoxide side product, which complicates purification. The use of 1,2-dimethoxyethane (DME) has been found to be advantageous, avoiding the formation of this side product and providing yields comparable to or better than those obtained in THF. researchgate.net

To evaluate and optimize this procedure, cyclooctyl tosylhydrazine has been utilized as a model substrate. The reaction conditions and yields for the formation of cyclooctyl hydroperoxide from cyclooctyl tosylhydrazine in different ethereal solvents are summarized in the table below.

| Entry | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | THF | Standard | Similar to DME |

| 2 | THF | Argon atmosphere, BHT inhibitor | No improvement |

| 3 | DME | Standard | Similar to THF |

| 4 | Other ethereal solvents | Standard | Inferior to THF and DME |

The data indicates that both THF and DME are effective solvents for this transformation, while other ethereal solvents are less suitable. researchgate.net The use of a radical inhibitor (BHT) under an argon atmosphere did not improve the yield, suggesting the primary reaction pathway may not be radically driven or that the inhibitor is ineffective under these conditions. researchgate.net

Radical-Mediated Formation of Labeled Cyclooctenyl Hydroperoxides (e.g., ¹⁸O₂-labeling)

The introduction of isotopic labels, such as ¹⁸O, into hydroperoxides is crucial for mechanistic studies in combustion and atmospheric chemistry. A common method for preparing allylic hydroperoxides, like cyclooctenyl hydroperoxide, is through the radical-mediated reaction of an alkene with molecular oxygen, a process known as autoxidation.

This process can be adapted to produce isotopically labeled hydroperoxides by utilizing ¹⁸O-labeled molecular oxygen (¹⁸O₂). The reaction is typically initiated by a radical initiator, which abstracts a hydrogen atom from the allylic position of cyclooctene. This generates a resonance-stabilized allylic radical. This carbon-centered radical then reacts with molecular oxygen. If ¹⁸O₂ is used as the oxygen source, the resulting peroxyl radical will be ¹⁸O-labeled. Subsequent abstraction of a hydrogen atom from another molecule or a suitable donor by the peroxyl radical yields the ¹⁸O-labeled cyclooctenyl hydroperoxide and propagates the radical chain reaction.

The free-radical oxidation of cyclooctene has been shown to yield cyclooctene oxide as a major product, alongside the allylic oxidation products 2-cycloocten-1-one and 2-cycloocten-1-ol, which are formed from the decomposition of an intermediate hydroperoxide. researchgate.net By controlling the reaction conditions, such as temperature and the concentration of the radical initiator, the formation and isolation of the hydroperoxide intermediate can be favored. For instance, the oxidation of cyclooctene in the presence of a radical initiator can lead to significant conversion to allylic oxidation products. researchgate.net

The general scheme for the radical-mediated formation of ¹⁸O₂-labeled cyclooctenyl hydroperoxide is as follows:

Initiation: A radical initiator (R•) abstracts an allylic hydrogen from cyclooctene.

Propagation Step 1: The resulting cyclooctenyl radical reacts with ¹⁸O₂ to form an ¹⁸O-labeled cyclooctenylperoxyl radical.

Propagation Step 2: The ¹⁸O-labeled cyclooctenylperoxyl radical abstracts a hydrogen atom from another cyclooctene molecule to form the ¹⁸O-labeled cyclooctenyl hydroperoxide and a new cyclooctenyl radical.

This method provides a direct pathway to isotopically labeled allylic hydroperoxides, which are invaluable for tracking oxygen atom transfer in various chemical and biological processes.

| Compound Name |

|---|

| Hydroperoxide, cyclooctyl |

| Cyclooctyl hydroperoxide |

| Cyclooctenyl hydroperoxide |

| p-toluenesulfonyl hydrazide |

| Sodium borohydride |

| Hydrogen peroxide |

| Sodium peroxide |

| Tetrahydrofuran |

| 1,2-dimethoxyethane |

| Cyclooctyl tosylhydrazine |

| Butylated hydroxytoluene |

| Cyclooctene |

| Cyclooctene oxide |

| 2-cycloocten-1-one |

| 2-cycloocten-1-ol |

Reaction Mechanisms and Transformational Chemistry of Cyclooctyl Hydroperoxide

Decomposition Pathways of Cyclooctyl Hydroperoxide

The decomposition of cyclooctyl hydroperoxide can proceed through several competing pathways, including thermal and catalytic routes. These pathways often involve radical intermediates and are sensitive to the conditions under which the decomposition occurs.

Thermal Decomposition Processes and Competing Routes

The thermal decomposition of hydroperoxides, including cyclooctyl hydroperoxide, is a complex process that can lead to a mixture of products. The primary step in the thermal decomposition is the homolytic cleavage of the weak oxygen-oxygen bond, which has a bond dissociation energy of approximately 150-170 kJ/mol. This initial step generates a cyclooctyloxy radical and a hydroxyl radical.

Initial O-O Bond Cleavage: Cyclooctyl-OOH → Cyclooctyl-O• + •OH

Once formed, these highly reactive radicals can participate in a cascade of subsequent reactions, including hydrogen abstraction from the solvent or another cyclooctyl hydroperoxide molecule, and fragmentation (β-scission). These competing reactions lead to the formation of cyclooctanol (B1193912), cyclooctanone (B32682), and other byproducts. For instance, the cyclooctyloxy radical can abstract a hydrogen atom to form cyclooctanol or undergo further reactions to yield cyclooctanone.

The thermal decomposition of analogous hydroperoxides, such as cyclohexenyl hydroperoxide, has been studied in various hydrocarbon solvents, providing insights into the potential competing routes for cyclooctyl hydroperoxide. rsc.org The specific products and their distribution are highly dependent on the reaction temperature and the nature of the solvent.

Catalytic Decomposition to Oxygenated Products (e.g., Cyclooctanol, Cyclooctanone)

The catalytic decomposition of cyclooctyl hydroperoxide is a more controlled process that can be steered towards the selective formation of cyclooctanol and cyclooctanone. This is of significant industrial importance. The catalytic process can be initiated by radicals or facilitated by transition metal catalysts.

The decomposition of cyclooctyl hydroperoxide can be initiated by radicals present in the reaction medium. These radicals can abstract the hydrogen atom from the hydroperoxy group, leading to the formation of a cyclooctylperoxy radical.

Radical Initiation: Cyclooctyl-OOH + R• → Cyclooctyl-OO• + RH

The resulting cyclooctylperoxy radicals can then undergo self-reactions or cross-reactions, leading to the formation of cyclooctanol, cyclooctanone, and molecular oxygen. The use of radical scavengers can inhibit these decomposition pathways, confirming the involvement of free radicals. nih.gov It has been shown that in the presence of activated neutrophils, which produce radical species, hydroperoxides can be converted into free radicals, initiating further reactions. nih.gov

Transition metal ions are effective catalysts for the decomposition of hydroperoxides, including cyclooctyl hydroperoxide. iaea.org The catalytic cycle typically involves the redox cycling of the metal ion. The metal catalyst can interact with the hydroperoxide in both its lower and higher oxidation states.

Redox Cycle with a Transition Metal (M):

Cyclooctyl-OOH + M^n+ → Cyclooctyl-O• + OH⁻ + M^(n+1)+

Cyclooctyl-OOH + M^(n+1)+ → Cyclooctyl-OO• + H⁺ + M^n+

This process, often referred to as a Haber-Weiss-type mechanism, generates both alkoxy and peroxy radicals, which then lead to the formation of cyclooctanol and cyclooctanone. The nature of the transition metal, its ligands, and the reaction conditions significantly influence the selectivity of the decomposition towards either the alcohol or the ketone. For instance, certain iron-based catalysts have been studied for their selectivity in decomposing hydrogen peroxide towards the formation of hydroxyl radicals. nih.gov The composition of the decomposition products of other hydroperoxides, like ethylbenzene (B125841) hydroperoxide and cumene (B47948) hydroperoxide, has been shown to be dependent on the specific transition metal compound used as a catalyst.

The kinetics of the catalytic decomposition of hydroperoxides are often complex and depend on the concentrations of the hydroperoxide, the catalyst, and the temperature. iaea.orgresearchgate.net The reaction rate can be influenced by the formation of intermediate catalyst-hydroperoxide complexes. iaea.org For many transition metal-catalyzed decompositions of hydroperoxides, the reaction is found to be first-order with respect to both the hydroperoxide and the catalyst. rsc.org The rate of decomposition can also be affected by the pH of the solution, as seen in the decomposition of hydrogen peroxide in alkaline solutions. rsc.org

While specific kinetic data for the catalytic decomposition of cyclooctyl hydroperoxide is scarce in the literature, studies on similar systems provide valuable insights. For example, the decomposition of hydrogen peroxide in the presence of metal catalysts has been extensively studied, with reaction rates being determined under various conditions. rsc.orgyoutube.com

Table 1: Products of Cyclooctyl Hydroperoxide Decomposition under Different Conditions

| Decomposition Method | Key Reactants/Catalysts | Major Products | Minor Products/Intermediates |

| Thermal Decomposition | Heat | Cyclooctanol, Cyclooctanone | Various fragmentation products |

| Radical-Initiated | Radical Initiators (e.g., AIBN) | Cyclooctanol, Cyclooctanone | Cyclooctylperoxy radicals |

| Catalytic (Transition Metal) | Transition Metal Ions (e.g., Co²⁺, Fe³⁺) | Cyclooctanol, Cyclooctanone | Cyclooctyloxy radicals, Cyclooctylperoxy radicals |

Cyclooctyl Hydroperoxide as a Reactive Intermediate or Oxidant

The dual nature of cyclooctyl hydroperoxide allows it to act as a transient species in oxidation reactions and as a potent oxidizing agent for other organic substrates.

Intermediacy in Cyclooctane (B165968) Oxidation to Alcohols and Ketones

Cyclooctyl hydroperoxide is a primary and key intermediate in the oxidation of cyclooctane. In processes utilizing oxidants like hydrogen peroxide, often catalyzed by metal complexes, cyclooctane is converted into a mixture of oxygenated products. The principal products of this reaction are cyclooctyl hydroperoxide, cyclooctanol, and cyclooctanone. rsc.org

The formation of cyclooctyl hydroperoxide has been demonstrated in catalyzed reactions, for instance, with mesoporous titanium-silicate Ti-MMM-2 and aqueous hydrogen peroxide. researchgate.net In such systems, cyclooctyl hydroperoxide is often the main product, accumulating in the reaction mixture alongside the corresponding alcohol (cyclooctanol) and ketone (cyclooctanone). researchgate.net The quantification of cyclooctyl hydroperoxide can be achieved by comparing gas chromatograms of the reaction mixture before and after reduction with triphenylphosphine (B44618) (PPh₃). rsc.orgresearchgate.net This analytical method works because the hydroperoxide decomposes in the chromatograph to yield the corresponding alcohol and ketone. rsc.org

The relative yields of these products are highly dependent on the reaction conditions, including the catalyst, solvent, and temperature.

Table 1: Products of Catalyzed Cyclooctane Oxidation

| Reactant | Catalyst System Example | Primary Products | Analytical Method |

|---|---|---|---|

| Cyclooctane | Ti-MMM-2 / H₂O₂ | Cyclooctyl hydroperoxide, Cyclooctanol, Cyclooctanone | GC analysis pre- and post-reduction with PPh₃. researchgate.net |

Potential Application as an Oxidant in Olefin Epoxidation (Comparative Studies)

Alkyl hydroperoxides, including cyclooctyl hydroperoxide, are recognized as effective oxidants for the epoxidation of olefins. nih.gov This reaction provides a pathway to synthesize epoxides, which are valuable intermediates in chemical manufacturing. The epoxidation of an olefin by an alkyl hydroperoxide can be catalyzed by various transition metal complexes. dntb.gov.ua

While direct comparative studies detailing the specific efficacy of cyclooctyl hydroperoxide are specialized, research on analogous compounds like cyclohexyl hydroperoxide provides significant insights. For example, the epoxidation of cyclohexene (B86901) using cyclohexyl hydroperoxide in the presence of an ammonium (B1175870) paramolybdate catalyst can achieve high yields of epoxycyclohexane (80–90%). dntb.gov.ua This suggests that cyclooctyl hydroperoxide would be a competent oxidant for olefins like cyclooctene (B146475) or other unsaturated hydrocarbons.

The general mechanism for olefin epoxidation by alkyl hydroperoxides in the presence of a metal catalyst involves the formation of a metal-peroxo species that subsequently transfers an oxygen atom to the olefin double bond. nih.gov This pathway competes with other oxidants like hydrogen peroxide, which is also widely used in epoxidation reactions catalyzed by materials such as titanium silicalite (TS-1). abo.fi

Table 2: Comparative Overview of Oxidants in Olefin Epoxidation

| Oxidant | Typical Catalyst | Substrate Example | Key Feature |

|---|---|---|---|

| Alkyl Hydroperoxides (e.g., Cyclooctyl Hydroperoxide) | Molybdenum or Manganese Complexes nih.govdntb.gov.ua | Cyclohexene, Norbornylene nih.govdntb.gov.ua | Can provide oxygen for epoxidation via multiple intermediate pathways. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1), Alumina abo.firesearchgate.net | Ethene, Propene, Cyclooctene abo.firesearchgate.net | Considered a "green" oxidant as its byproduct is water. researchgate.net |

Involvement in Tandem Catalytic Reactions

Tandem catalysis, where sequential reactions occur in a single pot, represents an efficient strategy in chemical synthesis. dicp.ac.cn Cyclooctyl hydroperoxide is a prime candidate for use in such systems. A hypothetical tandem reaction could involve the initial oxidation of cyclooctane to produce cyclooctyl hydroperoxide, which is then consumed in situ as an oxidant in a subsequent catalytic step, such as the epoxidation of an olefin or the oxidation of a sulfide.

This concept is well-established for hydrogen peroxide, where it is electrochemically generated and then immediately used in a subsequent oxidation reaction, for example, the conversion of glucose to formic acid using a titanium silicalite-1 (TS-1) catalyst. researchgate.net The principle of integrating the synthesis of an oxidant with its immediate application can be extended to organic hydroperoxides. digitellinc.com For instance, a system could be designed where a catalyst first promotes the formation of cyclooctyl hydroperoxide from cyclooctane and an oxygen source, and a second co-catalyst then utilizes the generated hydroperoxide to perform a selective oxidation on another substrate present in the same reactor. dicp.ac.cn

Free Radical Chemistry Associated with Cyclooctyl Hydroperoxide

The formation and reactions of cyclooctyl hydroperoxide are intrinsically linked to free radical chemistry, particularly the behavior of peroxyl radicals.

Formation and Reactivity of Cyclooctyl Peroxyl Radicals

Peroxyl radicals (ROO•) are key intermediates in the oxidation of hydrocarbons, including cyclooctane. nih.gov The cyclooctyl peroxyl radical (C₈H₁₅OO•) is formed when a cyclooctyl radical (C₈H₁₅•) reacts with molecular oxygen (O₂). This is a very fast reaction.

Once formed, the cyclooctyl peroxyl radical is a reactive species with several potential fates. It can participate in chain-propagating steps or terminating reactions. nih.gov

Hydrogen Abstraction: It can abstract a hydrogen atom from another cyclooctane molecule, forming cyclooctyl hydroperoxide and a new cyclooctyl radical, thus propagating the radical chain.

Self-Reaction: Two cyclooctyl peroxyl radicals can react with each other. In the case of tertiary peroxyl radicals, this self-reaction can lead to the formation of alkoxyl radicals and molecular oxygen. nih.gov

Autoxidation: The peroxyl radical can undergo an intramolecular hydrogen shift, leading to a hydroperoxide alkyl radical. This can then react with more oxygen to form more complex and highly oxygenated molecules (HOMs). nih.gov

The study of peroxyl radicals often involves techniques like electron spin resonance (ESR) spectroscopy, which can directly detect these transient species. nih.gov

Hydrogen Abstraction Processes Leading to Hydroperoxides

Hydrogen atom transfer (HAT) is a fundamental process in the formation of hydroperoxides via autoxidation. nih.gov The radical chain mechanism for the formation of cyclooctyl hydroperoxide from cyclooctane is initiated by the formation of a cyclooctyl radical. The chain propagation then involves two key steps:

Reaction with Oxygen: The cyclooctyl radical reacts with O₂ to form the cyclooctyl peroxyl radical.

Hydrogen Abstraction: The cyclooctyl peroxyl radical abstracts a hydrogen atom from a donor molecule, which is typically another molecule of cyclooctane. This is often the rate-determining step in the chain. nih.gov

This HAT step yields one molecule of cyclooctyl hydroperoxide and a new cyclooctyl radical, which continues the chain reaction. nih.govnih.gov The process can be terminated when two radicals combine. This radical chain reaction is a classic example of autoxidation, where hydrocarbons are oxidized by atmospheric oxygen.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Cyclooctyl hydroperoxide | C₈H₁₅OOH |

| Cyclooctane | C₈H₁₆ |

| Cyclooctanol | C₈H₁₅OH |

| Cyclooctanone | C₈H₁₄O |

| Hydrogen peroxide | H₂O₂ |

| Triphenylphosphine | P(C₆H₅)₃ |

| Cyclohexyl hydroperoxide | C₆H₁₁OOH |

| Cyclohexene | C₆H₁₀ |

| Epoxycyclohexane | C₆H₁₀O |

| Ammonium paramolybdate | (NH₄)₆Mo₇O₂₄ |

| Cyclooctene | C₈H₁₄ |

| Titanium silicalite-1 | Ti-SBA-1 |

| Formic acid | HCOOH |

| Glucose | C₆H₁₂O₆ |

| Oxygen | O₂ |

| Cyclooctyl radical | C₈H₁₅• |

| Cyclooctyl peroxyl radical | C₈H₁₅OO• |

Impact of Radical Traps and Scavengers on Reaction Mechanisms

The formation and decomposition of cyclooctyl hydroperoxide are fundamentally governed by free-radical chain reactions. The process is typically initiated by the abstraction of a hydrogen atom from a cyclooctane molecule, generating a cyclooctyl radical (C₈H₁₅•). This radical rapidly reacts with molecular oxygen to form a cyclooctylperoxy radical (C₈H₁₅OO•), which then propagates the chain by abstracting a hydrogen from another cyclooctane molecule, yielding cyclooctyl hydroperoxide (C₈H₁₅OOH) and a new cyclooctyl radical. dtic.mil

The introduction of radical traps or scavengers into this system has a profound impact, as they are designed to intercept the highly reactive radical intermediates, thereby terminating the chain reaction. researchgate.net These molecules react with the cyclooctyl or cyclooctylperoxy radicals to form stable, non-radical adducts, effectively preventing the propagation of the radical chain and inhibiting the formation of cyclooctyl hydroperoxide.

Commonly employed radical traps include nitrone and nitroso compounds, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), and stable nitroxide radicals like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). researchgate.netinterchim.fr

DMPO is particularly effective at trapping short-lived oxygen-centered radicals. interchim.fr In the context of cyclooctyl hydroperoxide chemistry, it would react with the cyclooctylperoxy radical (ROO•) to form a relatively stable DMPO-OOR adduct, which can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. interchim.fr

TEMPO acts as a radical scavenger. researchgate.net It efficiently combines with carbon-centered radicals, such as the initial cyclooctyl radical (R•), to form a stable diamagnetic ether adduct. researchgate.netresearchgate.net This scavenging action effectively removes the primary radical from the reaction cycle, halting further reaction with oxygen.

The use of these traps is a critical experimental technique for mechanistic studies. By identifying the specific radical adducts formed, researchers can confirm the involvement of radical intermediates and elucidate the complex steps of autoxidation and decomposition pathways. researchgate.net The efficiency of hydroperoxide formation is dramatically reduced in the presence of these scavengers, as the key propagating species are continuously removed from the system.

Table 1: Common Radical Traps and Their Role in Cyclooctyl Hydroperoxide Reaction Mechanisms

| Radical Trap/Scavenger | Abbreviation | Target Radical Intermediate | Mechanism of Action |

|---|---|---|---|

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Cyclooctylperoxy radical (C₈H₁₅OO•) | Traps the peroxy radical to form a stable nitroxide adduct, detectable by EPR spectroscopy. interchim.fr |

Stereochemical and Regiochemical Aspects of Cyclooctyl Hydroperoxide Reactions

The three-dimensional structure of the flexible eight-membered ring of cyclooctane introduces significant complexity to the reactions involving cyclooctyl hydroperoxide, influencing both the site of reaction (regiochemistry) and the spatial arrangement of the resulting products (stereochemistry).

Regioselectivity of Oxygen Addition in Cyclic Systems

Regioselectivity refers to the preference for a chemical reaction to occur at a particular position on a molecule. In the formation of cyclooctyl hydroperoxide from unsubstituted cyclooctane, the concept of regioselectivity is straightforward. All sixteen hydrogen atoms on the cyclooctane ring are chemically equivalent, as they are all bonded to secondary carbon atoms.

The initial and rate-determining step of the autoxidation is the abstraction of a hydrogen atom to form a cyclooctyl radical. youtube.com Since all C-H bonds are identical in strength and environment, the abstraction can occur with equal probability at any of the eight carbon atoms. The subsequent addition of molecular oxygen occurs at the site of this carbon radical. Therefore, in unsubstituted cyclooctane, no regioselectivity is observed, and the hydroperoxy (-OOH) group can be found at any position on the ring.

The situation changes with substituted cyclooctane derivatives. In such cases, the initial hydrogen abstraction will preferentially occur at the most labile C-H bond. The order of reactivity for radical abstraction is tertiary C-H > secondary C-H > primary C-H, due to the greater stability of the resulting tertiary radical. youtube.com Consequently, the addition of oxygen and formation of the hydroperoxide group will be directed to the most substituted carbon atom, demonstrating high regioselectivity that is dictated by the stability of the intermediate radical. nih.gov

Stereoselectivity in the Formation and Transformation of Hydroperoxides

Stereoselectivity describes the preferential formation of one stereoisomer over others. The formation of cyclooctyl hydroperoxide involves the conversion of a tetrahedral, sp³-hybridized carbon to a trigonal planar, sp²-hybridized carbon radical. The incoming molecular oxygen can then attack this planar center from either of two faces.

The stereochemical outcome is heavily influenced by the conformation of the cyclooctane ring. Cyclooctane is not a flat molecule; it primarily exists in a stable boat-chair conformation. rsc.org This fixed three-dimensional structure creates distinct steric environments on either side of the planar radical. The approach of the oxygen molecule may be less hindered on one face than the other, leading to a preferential attack from the more accessible side. This results in the stereoselective formation of one enantiomer or diastereomer of the cyclooctylperoxy radical, which then leads to the corresponding cyclooctyl hydroperoxide stereoisomer. youtube.com

Formation: In an achiral environment without directing groups, the attack on the cyclooctyl radical would produce a racemic mixture (an equal amount of both enantiomers). However, steric hindrance from the ring's own structure can introduce a degree of selectivity.

Transformation: The subsequent reactions of the cyclooctyl hydroperoxide are also subject to stereochemical control. For instance, intramolecular reactions or reactions on a catalyst surface can be highly stereospecific. The geometric relationship between the reacting centers, which is fixed by the cyclic structure, is a critical parameter. dtic.mil For example, an intramolecular S H2 (homolytic substitution at an atom) reaction would have stringent stereochemical requirements, where the attacking radical and the leaving group must achieve a specific dihedral angle, often 180°, for maximum reactivity. dtic.mil

Table 2: Stereochemical Considerations in Cyclooctyl Hydroperoxide Formation

| Step | Key Feature | Influencing Factors | Stereochemical Outcome |

|---|---|---|---|

| H-Abstraction | Formation of a planar sp² cyclooctyl radical. | N/A | Loss of initial stereocenter at the reaction site. |

| Oxygen Addition | Attack of O₂ on the planar radical center. | Steric hindrance from the cyclooctane ring conformation (e.g., boat-chair). rsc.org | Preferential formation of one stereoisomer over another (diastereoselectivity or enantioselectivity). |

| Transformation | Subsequent reactions of the -OOH group. | Geometric constraints of the cyclic system; dihedral angles between reacting groups. dtic.mil | Stereospecific product formation. |

Table of Compounds

| Compound Name | Formula |

|---|---|

| Cyclooctane | C₈H₁₆ |

| Cyclooctyl hydroperoxide | C₈H₁₆O₂ |

| 5,5-Dimethyl-1-pyrroline N-oxide | C₆H₁₁NO |

| 2,2,6,6-Tetramethylpiperidiny-1-oxy | C₉H₁₈NO |

Advanced Analytical and Spectroscopic Characterization of Cyclooctyl Hydroperoxide

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for the separation of cyclooctyl hydroperoxide from unreacted starting materials, byproducts, and degradation products. The choice of technique depends on the complexity of the sample matrix and the analytical goal, whether it be quantification, product identification, or mechanistic investigation.

Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. However, the thermal lability of hydroperoxides like cyclooctyl hydroperoxide presents a significant challenge, often leading to decomposition in the hot injector or column and compromising analytical accuracy. To overcome this, indirect methods involving pre-column derivatization or reduction are commonly employed.

A widely used and effective strategy is the quantitative reduction of the hydroperoxide using triphenylphosphine (B44618) (TPP). nih.govresearchgate.net In this method, cyclooctyl hydroperoxide is stoichiometrically reduced to its corresponding alcohol, cyclooctanol (B1193912), while TPP is oxidized to triphenylphosphine oxide (TPPO). researchgate.netcirad.fr The reaction is rapid and specific, with a low activation energy. researchgate.net The concentration of the hydroperoxide is then determined by quantifying the amount of TPPO formed, or sometimes the resulting alcohol, using GC with a flame ionization detector (FID). researchgate.netresearchgate.net This approach has been successfully applied to determine the hydroperoxide content in complex mixtures like oxidized mineral oils. nih.gov The use of an internal standard and careful selection of solvents are crucial for achieving a simple and rugged analytical method. nih.gov

Table 1: GC Parameters for Triphenylphosphine Oxide (TPPO) Analysis

| Parameter | Typical Value | Purpose |

| Column | CP-Cil 88 Varian capillary column (50 m × 0.25 mm, 0.2 µm film) cirad.fr | Separation of TPPO from other sample components. |

| Carrier Gas | Helium (1 mL/min) cirad.fr | Mobile phase to carry the analyte through the column. |

| Injector | Split (e.g., 1/20 ratio) cirad.fr | Introduces a small, representative sample onto the column. |

| Detector | Flame Ionization Detector (FID) | Provides a response proportional to the mass of carbon. |

| Quantification | Based on TPPO peak area relative to an internal standard. | Absolute and accurate quantification of the original hydroperoxide. cirad.fr |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of thermally unstable compounds like cyclooctyl hydroperoxide because it operates at or near ambient temperature, thus preventing decomposition. thermofisher.comnih.gov It is particularly valuable for separating hydroperoxides from complex reaction mixtures. thermofisher.comresearchgate.net

Reversed-phase HPLC, using a C18 column, is the most common mode of separation. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). thermofisher.comdss.go.th Detection can be challenging due to the lack of a strong chromophore in many hydroperoxides. researchgate.netjasco.hu While UV detection is possible, its sensitivity may be limited. cirad.fr A more sensitive and selective approach is electrochemical detection (ED), which can operate in either an oxidative or reductive mode. thermofisher.comdss.go.th For instance, hydroperoxides can be detected with high sensitivity at a glassy carbon electrode. dss.go.th Another strategy involves post-column derivatization, where the eluting hydroperoxide reacts to form a fluorescent or colored product, which is then detected. researchgate.net

Table 2: HPLC Conditions for Hydroperoxide Analysis

| Parameter | Typical Conditions | Rationale |

| Column | C18 Reversed-Phase thermofisher.com | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures thermofisher.comdss.go.th | Allows for gradient or isocratic elution to separate components. |

| Detection | Electrochemical Detection (ED) thermofisher.com or UV cirad.fr | ED offers high sensitivity and selectivity without derivatization. |

| Temperature | Ambient | Prevents thermal degradation of the hydroperoxide. thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is an unparalleled tool for identifying the products of reactions involving cyclooctyl hydroperoxide, thereby offering deep mechanistic insights. mdpi.com While direct analysis of the hydroperoxide is challenging due to thermal instability, GC-MS is ideal for analyzing the more stable products formed during its synthesis, decomposition, or subsequent reactions. mdpi.comhzdr.de

In a typical application, a sample from a reaction mixture is injected into the GC-MS. The various components are separated on the GC column and then individually ionized and fragmented in the mass spectrometer. mdpi.com The resulting mass spectrum for each component serves as a "molecular fingerprint," allowing for its positive identification by comparison to spectral libraries. mdpi.com This technique has been used to identify a wide array of by-products in hydrocarbon oxidation processes, such as alcohols, ketones, and other peroxides, providing a detailed picture of the reaction pathways. nih.govhzdr.de For example, in studies of cumene (B47948) hydroperoxide, GC/MS was used to identify thermal cracking products and understand the influence of metal ions on the decomposition process. mdpi.com

Spectroscopic Methodologies for Structural Elucidation and In Situ Monitoring

Spectroscopic techniques provide critical information about the molecular structure of cyclooctyl hydroperoxide and can be used to monitor its formation and consumption in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for both structural elucidation and quantitative analysis of hydroperoxides. nih.gov ¹H NMR is particularly useful, as the hydroperoxy proton (-OOH) gives a distinct, downfield signal that is highly sensitive to its chemical environment. nih.gov For example, in a study of various organic hydroperoxides, the -OOH proton resonances appeared in the range of 11-12 ppm. nih.gov

For cyclooctyl hydroperoxide, the ¹H NMR spectrum would be expected to show this characteristic -OOH signal, along with complex multiplets for the cyclooctyl ring protons. The chemical shift of the proton on the carbon bearing the hydroperoxy group (CH-OOH) would also be a key diagnostic feature. In the closely related cyclohexyl hydroperoxide, two stable chair conformations exist (equatorial and axial), which could potentially be distinguished by NMR under certain conditions. nih.gov ¹³C NMR spectroscopy provides complementary information on the carbon skeleton. spectrabase.com The carbon atom attached to the -OOH group would exhibit a characteristic downfield shift. NMR is inherently quantitative, making it suitable for determining the concentration of hydroperoxides in mixtures without the need for derivatization, provided the analyte concentration is within the sensitivity limits of the instrument. nih.gov

Table 3: Expected NMR Chemical Shifts for Cyclooctyl Hydroperoxide

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | -OOH | ~10 - 12 | Highly characteristic, sensitive to solvent and concentration. nih.gov |

| ¹H | CH-OOH | ~3.5 - 4.5 | Downfield shift due to the electronegative -OOH group. |

| ¹³C | C-OOH | ~80 - 90 | Characteristic shift for a carbon bonded to a hydroperoxy group. |

While cyclooctyl hydroperoxide itself does not have strong absorption in the UV-Visible range, UV-Vis spectroscopy can be employed as a powerful detection method by forming a colored complex with a reagent. A classic example is the reaction of hydroperoxides with titanium(IV) ions. mt.com

In an acidic solution, titanium(IV) reacts with hydroperoxides to form a stable and intensely colored yellow-orange peroxo-titanium(IV) complex. researchgate.netelsevierpure.com This reaction, often used for the determination of hydrogen peroxide, can be adapted for organic hydroperoxides. nih.govresearchgate.net The resulting complex exhibits a strong absorption maximum in the visible region (typically around 400-450 nm), and its absorbance is directly proportional to the concentration of the hydroperoxide. researchgate.netresearchgate.net This method allows for the sensitive quantification of cyclooctyl hydroperoxide and can be used for in situ monitoring of reactions where it is an intermediate, provided the reaction medium is compatible. The exact position of the absorption maximum can be influenced by the specific porphyrin or other ligands attached to the titanium center. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, including the short-lived free radicals generated during the decomposition of cyclooctyl hydroperoxide. The homolytic cleavage of the peroxide bond (O-O) in cyclooctyl hydroperoxide yields highly reactive alkoxyl (cyclooctyloxy) and hydroxyl radicals. These primary radicals can subsequently initiate a cascade of reactions, producing other radical species such as carbon-centered and peroxyl radicals.

Due to the extremely short lifetimes of these radicals in solution, direct detection by EPR is often challenging. nih.gov Therefore, the spin trapping technique is widely employed. wikipedia.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. wikipedia.orgnih.gov The resulting EPR spectrum of this persistent spin adduct provides characteristic hyperfine coupling constants that act as a fingerprint for the originally trapped radical. nih.govwikipedia.org

Commonly used spin traps for studying hydroperoxide systems include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.orgnih.gov For instance, the decomposition of allylic hydroperoxides, catalyzed by iron redox systems, has been successfully investigated using DMPO to trap the resulting alkoxyl and carbon-centered radicals. nih.gov Peroxyl radicals, which are key intermediates in autoxidation processes, can be effectively characterized using spin traps like 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO). nih.gov

The analysis of the EPR spectra of these spin adducts allows for the unambiguous identification of the radical intermediates. The hyperfine splitting patterns and coupling constants (aN and aH) are unique to the type of radical trapped.

Table 1: Typical EPR Spin-Trap Adducts and their Hyperfine Coupling Constants for Radicals Relevant to Cyclooctyl Hydroperoxide Decomposition

| Spin Trap | Trapped Radical | Typical aN (Gauss) | Typical aH (Gauss) | Reference |

|---|---|---|---|---|

| DMPO | Hydroxyl (•OH) | 14.9 - 15.0 | 14.7 - 15.2 | mdpi.comsemanticscholar.org |

| DMPO | Alkoxyl (RO•) | 14.8 - 15.6 | 21.5 - 23.3 | mdpi.comsemanticscholar.org |

| DMPO | Carbon-centered (R•) | ~15.6 | ~23.3 | mdpi.com |

| DEPMPO | Peroxyl (ROO•) | 12.9 - 13.3 | 8.0 - 10.4 | nih.gov |

Note: The exact hyperfine coupling constants can vary depending on the solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Peroxo Complex Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed molecular information about the structure and bonding within molecules. researchgate.net These methods are particularly powerful for characterizing the hydroperoxide functional group (-OOH) in cyclooctyl hydroperoxide.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The hydroperoxide group has several characteristic vibrations. The O-H stretching vibration of the hydroperoxide group gives rise to a distinctive band, typically found in the region of 3400-3600 cm⁻¹. mdpi.com The exact position is sensitive to hydrogen bonding. Studies on various alkyl hydroperoxides have identified key spectral regions associated with the peroxide structure. acs.orgroyalsocietypublishing.org

A detailed investigation of cyclohexyl hydroperoxide (CHHP), a close structural analog of cyclooctyl hydroperoxide, utilized IR multiphoton excitation to record the first overtone of the OH stretch (2νOH). nih.govrsc.org A prominent, albeit broadened, feature was observed at 7012.5 cm⁻¹, which was attributed to the overlapping signals from the equatorial and axial conformers of the molecule. nih.gov Theoretical calculations predict the fundamental O-H stretch for CHHP to be around 3650-3670 cm⁻¹, with the O-O stretch appearing at a much lower frequency.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for detecting the O-O stretching vibration, which is often weak in the IR spectrum but gives a stronger Raman signal. For peroxo (O₂²⁻) and superoxo (O₂⁻) species, the v(O-O) vibration is typically observed between 700 and 1200 cm⁻¹. nih.gov For example, in studies of ethylene (B1197577) epoxidation on silver catalysts, Raman features at 803 cm⁻¹ were assigned to a peroxo-like species, while signals at 940–990 cm⁻¹ were attributed to superoxo species. nih.gov For hydrogen peroxide, the O-O stretch is observed around 877-880 cm⁻¹. caltech.eduresearchgate.net This region is critical for identifying the peroxide bond in cyclooctyl hydroperoxide.

Table 2: Characteristic Vibrational Frequencies for Hydroperoxide and Peroxide Moieties

| Vibrational Mode | Compound/Species | Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| OH Stretch (Fundamental) | Alkyl Hydroperoxides | 3400 - 3600 | IR | mdpi.com |

| OH Stretch (1st Overtone, 2νOH) | Cyclohexyl Hydroperoxide | 7012.5 | IR Action Spectroscopy | nih.govrsc.org |

| O-O Stretch | Hydrogen Peroxide | ~877 | IR | caltech.edu |

| O-O Stretch | Peroxo (O₂²⁻) species | ~803 | Raman | nih.gov |

Photoionization Mass Spectrometry for Unstable Intermediate Detection

The detection of transient and unstable intermediates in complex chemical reactions is a significant analytical challenge. Photoionization Mass Spectrometry (PIMS), particularly when coupled with a tunable vacuum ultraviolet (VUV) synchrotron radiation source, is a powerful tool for this purpose. scispace.comcore.ac.uk This technique allows for the "soft" ionization of molecules, minimizing fragmentation and enabling the detection of parent ions of labile species like hydroperoxides. osti.govnih.gov

In the context of cyclooctyl hydroperoxide studies, PIMS can be used to probe the gas-phase intermediates formed during its synthesis or decomposition. The method involves ionizing molecules with photons of a specific energy. By scanning the photon energy and recording the mass spectrum, one can obtain photoionization efficiency (PIE) curves, which are characteristic for different isomers and aid in their identification. osti.gov

Hydroperoxides are known to fragment significantly upon ionization, which can complicate quantification. scispace.com However, advanced techniques like photoelectron photoion coincidence spectroscopy (PEPICO) can help unravel these fragmentation patterns, providing crucial data for accurate quantification. scispace.comcore.ac.uk

An alternative approach for identifying organic hydroperoxides is Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS). copernicus.orgresearchgate.net A characteristic fragmentation pathway for hydroperoxides in positive-ion APCI is the neutral loss of 51 Da from the ammonium (B1175870) adduct of the molecular ion ([M+NH₄]⁺), corresponding to the loss of H₂O₂ + NH₃. copernicus.orgresearchgate.net This specific neutral loss scan can be used to selectively identify hydroperoxide species within a complex mixture.

Table 3: Mass Spectrometric Signatures for the Detection of Organic Hydroperoxides

| Ionization/Detection Method | Precursor Ion | Characteristic Fragment/Loss | m/z of Fragment/Loss | Significance | Reference |

|---|---|---|---|---|---|

| APCI-MS/MS | [M+NH₄]⁺ | Neutral Loss of H₂O₂ + NH₃ | 51 Da | Characteristic signature for ROOH | copernicus.orgresearchgate.net |

| VUV-PIMS | M | Parent Ion (M⁺) | Varies (e.g., 90 for tBuOOH) | Allows for isomer-specific quantification | scispace.comcore.ac.uk |

Chemiluminescence Spectroscopy for Hydroperoxide Detection and Quantification

Chemiluminescence (CL) is the emission of light from a chemical reaction. rsc.org This highly sensitive technique is widely used for the detection and quantification of hydroperoxides, including organic hydroperoxides and hydrogen peroxide. nih.govnih.gov

A common method for hydroperoxide analysis is based on the luminol (B1675438) chemiluminescence reaction. nih.govmdpi.com Luminol, in an alkaline medium, can be oxidized by various agents, including hydroperoxides in the presence of a catalyst, to produce an excited-state intermediate (3-aminophthalate) that emits light upon relaxation to the ground state. rsc.orgnih.gov The intensity of the emitted light, typically measured around 425-450 nm, is proportional to the concentration of the hydroperoxide. nih.govmdpi.commdpi.com

The system often employs a catalyst, such as a metal ion or a peroxidase enzyme (e.g., horseradish peroxidase, HRP), to enhance the reaction and improve sensitivity. nih.govnih.gov The HRP-catalyzed oxidation of luminol by hydrogen peroxide is a well-established analytical system. nih.govnih.gov For organic hydroperoxides, the detection principle can be based on their ability to induce or enhance the luminol CL reaction. nih.gov Alternatively, competitive assays can be designed where the target hydroperoxide competes with luminol for a limited amount of a catalyst or oxidizing agent, leading to a decrease in the CL signal that is proportional to the hydroperoxide concentration. mdpi.com

The high sensitivity of CL methods allows for the detection of hydroperoxides at very low concentrations, often in the picomolar to micromolar range. nih.gov

Table 4: Parameters for Chemiluminescence-Based Hydroperoxide Detection

| CL System | Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Luminol/Hemoglobin/H₂O₂ | Competitive Assay | 0.5 - 12 mM | 0.308 mM | mdpi.com |

| Luminol/H₂O₂/HRP | Catalytic Enhancement | 0.3 pM - tens of pM (for HRP) | - | nih.gov |

Note: Linear ranges and LODs are highly dependent on the specific reagents, concentrations, and instrumental setup.

Spectrometric Methods for Hydrogen Peroxide Concentration in Reaction Systems

In many chemical systems involving cyclooctyl hydroperoxide, hydrogen peroxide (H₂O₂) is a potential co-product, by-product, or reactant. Accurate quantification of H₂O₂ is therefore crucial. Spectrometric (specifically, spectrophotometric) methods offer simple, rapid, and sensitive means for this purpose.

A prevalent method involves the use of the enzyme horseradish peroxidase (HRP). nih.govnih.govresearchgate.netaaup.edu HRP catalyzes the oxidation of a chromogenic substrate by H₂O₂, producing a colored product whose absorbance can be measured. The increase in absorbance is directly proportional to the initial H₂O₂ concentration. A variety of chromogenic substrates can be used.

One common system uses potassium iodide (KI). nih.gov In the presence of HRP, H₂O₂ oxidizes iodide (I⁻) to triiodide (I₃⁻), which has a characteristic yellow color and strong absorbance maxima around 350 nm. This method is fast, with the color developing within seconds, and demonstrates good linearity over a useful concentration range. nih.gov

Another substrate is Eriochrome black T. Its cleavage in the presence of peroxidase and H₂O₂ leads to a measurable change in absorbance, allowing for the quantification of trace amounts of H₂O₂. nih.gov Similarly, variamine blue can be oxidized by H₂O₂ with an HRP catalyst to form an intensely colored species, providing a basis for a sensitive spectrophotometric assay. researchgate.netaaup.edu These enzymatic methods are highly specific for H₂O₂ and can be adapted for various sample matrices.

Table 5: Spectrometric Methods for Hydrogen Peroxide Determination

| Method/Substrate | Principle | Wavelength (nm) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|---|

| HRP/Potassium Iodide | Oxidation of I⁻ to I₃⁻ | 350 | 0 - 70 | 0.09 | nih.gov |

| HRP/Eriochrome black T | Cleavage of substrate | - | 0.2 - 10 | - | nih.gov |

| HRP/Variamine Blue | Oxidation of substrate | - | - | - | researchgate.netaaup.edu |

Computational Chemistry and Theoretical Modeling of Cyclooctyl Hydroperoxide

Quantum Chemical Characterization of Hydroperoxide Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for characterizing the nuanced structural and electronic features of molecules like cyclooctyl hydroperoxide.

The oxygen-oxygen single bond is the defining and most labile feature of a hydroperoxide. Its bond dissociation energy (BDE) is a critical parameter that governs the molecule's thermal stability and its propensity to initiate radical reactions. While direct experimental determination of the O-O BDE for cyclooctyl hydroperoxide is scarce, high-level ab initio calculations on analogous systems provide reliable estimates.

Systematic computational studies on a range of organic hydroperoxides have established that the O-O BDE is sensitive to the nature of the alkyl substituent. nih.govwayne.edu For instance, the O-O bond dissociation enthalpy for hydrogen peroxide is approximately 50 kcal/mol, while for methyl hydroperoxide it is around 45 kcal/mol. wayne.edu This decrease is attributed to the greater stability of the resulting methoxy (B1213986) radical compared to the hydroxyl radical.

For cyclic hydroperoxides, such as the closely related cyclohexyl hydroperoxide, the O-O bond dissociation energy (D₀) has been computationally determined to be approximately 43 kcal/mol using the high-accuracy W1BD method. nih.gov It is expected that the O-O BDE for cyclooctyl hydroperoxide would be of a similar magnitude, influenced by the stability of the corresponding cyclooctoxy radical. The relatively low value of this bond energy underscores the ease with which cyclooctyl hydroperoxide can undergo homolytic cleavage to initiate oxidation processes.

Table 1: Calculated O-O Bond Dissociation Energies (D₀) for Representative Hydroperoxides

| Compound | Calculation Method | D₀ (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 Theory | 50 |

| Methyl Hydroperoxide (CH₃OOH) | G2 Theory | 45 |

| Cyclohexyl Hydroperoxide | W1BD | 43 |

The electronic structure of the peroxide functional group (-O-O-H) is central to its chemical behavior. The presence of lone pairs on the oxygen atoms and the weak σ-bond between them are key features. The highest occupied molecular orbitals (HOMOs) in organic peroxides are typically associated with the lone pair orbitals of the oxygen atoms. csu.edu.au This makes the peroxide group susceptible to electrophilic attack and also explains its ability to act as a nucleophile in certain reactions.

The relatively high energy of the HOMO and the low energy of the lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the O-O bond, result in a small HOMO-LUMO gap. csu.edu.au This small energy gap is consistent with the kinetic instability of peroxides. The dihedral angle of the C-O-O-H group is a crucial parameter, with theoretical studies on simple peroxides like hydrogen peroxide and its derivatives showing a preference for a skewed conformation, which minimizes the repulsion between the lone pairs on the adjacent oxygen atoms. wustl.edu

While not directly focused on cyclooctyl hydroperoxide, theoretical studies of hydrogen peroxide clusters provide fundamental insights into the non-covalent interactions that are also relevant for larger hydroperoxides. These studies, employing methods like Møller-Plesset perturbation theory (MP2) and DFT, have shown that hydrogen bonding is the dominant intermolecular force in these clusters. mdpi.comacs.org Hydrogen peroxide can act as both a hydrogen bond donor and acceptor, leading to the formation of cyclic and even cage-like or helical structures in larger clusters. acs.org

These findings are pertinent to understanding the behavior of cyclooctyl hydroperoxide in condensed phases, where it can form hydrogen-bonded dimers or oligomers with itself or with other molecules like water or alcohols. These interactions can influence its stability, solubility, and reactivity by altering the electronic environment of the peroxide group. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This allows for a detailed elucidation of reaction mechanisms that can be difficult to probe experimentally.

The primary fate of cyclooctyl hydroperoxide in many chemical processes is its decomposition into more stable products, namely cyclooctanol (B1193912) and cyclooctanone (B32682). This decomposition can proceed through various pathways, including unimolecular homolysis of the weak O-O bond to form a cyclooctoxy radical and a hydroxyl radical.

ROOH → RO• + •OH

The resulting cyclooctoxy radical can then abstract a hydrogen atom from another molecule to form cyclooctanol or undergo further reactions, including β-scission or rearrangement, which can ultimately lead to the formation of cyclooctanone.

Computational studies on the decomposition of other alkyl hydroperoxides have shown that the initial O-O bond cleavage is often the rate-determining step in the thermal decomposition process. The activation energy for this step is closely related to the O-O bond dissociation energy. Furthermore, theoretical models can explore the role of catalysts in lowering the activation barrier for this decomposition, providing insights into the design of more efficient and selective oxidation systems. The oxidation of cyclooctane (B165968) itself to form cyclooctyl hydroperoxide is believed to proceed via a radical chain mechanism, where a cyclooctyl radical reacts with molecular oxygen to form a cyclooctylperoxy radical, which then abstracts a hydrogen atom to yield the hydroperoxide.

Identification of Transition States and Energetic Profiles for Reactivity

The reactivity of cyclooctyl hydroperoxide, particularly its formation from cyclooctane and its subsequent decomposition, has been a subject of mechanistic investigation, often involving radical pathways. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of the elementary steps that govern these transformations.

A critical aspect of cyclooctane oxidation to cyclooctyl hydroperoxide is the generation of highly reactive species, such as hydroxyl radicals (HO•), that can initiate the reaction by abstracting a hydrogen atom from the alkane. The mechanism of HO• radical generation in catalytic systems has been modeled computationally. For instance, in a system using bismuth(III) nitrate (B79036) and hydrogen peroxide, a plausible mechanism was investigated using theoretical methods. rsc.org A scan of the potential energy surface revealed that the homolytic cleavage of the HO–OH bond within a bismuth-peroxide complex, Bi(H2O)4(H2O2)(OOH)2+, is a key step. rsc.org The calculations indicated that this process requires an activation energy of only 5.5 kcal/mol, highlighting a low energetic barrier for the formation of the initiating hydroxyl radical. rsc.org

Once formed, cyclooctyl hydroperoxide is often not the final product but rather an intermediate in the oxidation cascade. researchgate.netresearchgate.netresearchgate.net Experimental studies show that it can decompose to form cyclooctanol and cyclooctanone. researchgate.netresearchgate.net This decomposition pathway suggests the existence of subsequent transition states. In many catalytic systems, cyclooctyl hydroperoxide is identified as the primary or initial product, with its selectivity being higher in shorter reaction times. acs.org This observation implies that the energetic barrier for the initial C-H activation of cyclooctane to form the hydroperoxide is lower than the barriers for the subsequent decomposition of the hydroperoxide to the corresponding alcohol and ketone.

While specific transition state calculations for the decomposition of isolated cyclooctyl hydroperoxide are not widely reported in the reviewed literature, the mechanisms are often proposed to be Fenton-like or involve radical chains, particularly in the presence of metal catalysts. researchgate.netscispace.com DFT calculations on related systems, such as the C-H oxidation of cis-decalin, have shown that a direct oxygen insertion mechanism on a singlet potential energy surface can be more favorable than a radical rebound pathway, which aligns with experimental observations of stereochemical retention. scispace.com Such studies underscore the power of computational modeling in distinguishing between different mechanistic possibilities and their associated energetic profiles.

Prediction of Regioselectivity and Stereoselectivity in Cyclooctane Functionalization

The functionalization of cyclooctane presents a unique challenge in selectivity. Since all carbon-hydrogen bonds in cyclooctane are secondary, the primary issue of regioselectivity concerns the distribution of oxidation products: cyclooctyl hydroperoxide, cyclooctanol, and cyclooctanone. Computational chemistry offers powerful tools to rationalize and predict the outcomes of these reactions.